Rosenonolactone

Descripción general

Descripción

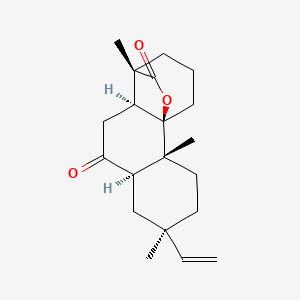

Rosenonolactone is a diterpenoid compound isolated from the fungus Trichothecium roseum. It is known for its unique structure and biological activities. The compound has a molecular formula of C20H28O3 and a molecular weight of 316.40 g/mol . This compound is characterized by its tetracyclic structure, which includes a lactone ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rosenonolactone can be synthesized from methyl isocupressate through a series of chemical reactions. The process involves the transformation of methyl isocupressate into rosadienoic esters, followed by the conversion of these esters into an epoxide intermediate. This intermediate is then converted into the unsaturated lactone, which is further processed to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic chemistry techniques such as esterification, epoxidation, and lactonization. These processes are carried out under controlled conditions to ensure the purity and yield of the final product.

Análisis De Reacciones Químicas

Biotransformation of Rosenonolactone

-

When this compound (500 mg) in ethanol (18 cm3) and dimethylsulfoxide (18 cm3) was evenly distributed between 18 flasks of a 2-day old culture and the fermentation was continued for a further 7 days. The mycelium was filtered and the broth acidified to pH 2 with dilute hydrochloric acid and extracted with ethyl acetate. The extract was dried and the solvent evaporated to give a residue which was chromatographed on silica. Elution with a gradient of increasing (from 0 to 100%) concentrations of ethyl acetate in light petroleum gave this compound 1 (260 mg), 6β-hydroxythis compound 2 (45 mg), 15,16-epoxy-rosenonolac-tone 3 (15 mg); 12α-hydroxythis compound 4 (35 mg) 2α-hydroxy-rosenonolactone 5 (35 mg) and 15S,16-dihydroxy-rosenono-lactone 6 (30 mg) .

-

Mucor plumbeus hydroxylates this compound at C-2α and C-12α and epoxidation of the ∆15-alkene .

Spectroscopic data for biotransformation products :

| Compound | 6β-Hydroxythis compound 2 | 15,16-Epoxythis compound 3 | 12α-Hydroxythis compound 4 |

|---|---|---|---|

| m.p. | 185–187°C (lit.,4 180–181°C) | 168–172°C | 200–204°C |

| Molecular Formula | Found:M+ 332.197 Calc. for C20H2804 M+ 332.199 | Found: M+ 332.197 C20H2804 requires 332.199 | Found: M+ 332.201 C20H2804 requires M+ 332.199 |

| υmax/cm-l | 3431, 1763, 1713, 1637 | 1756, 1714 | 3447, 1763, 1716 |

| δH | 0.97 (3H,s,H-17), 1.11(3H,s, H-20), 1.40(3H,s,H-18), 2.60(1H,dd, J 4.1 and 11.8 Hz, H-8), 2.88(1H,br.s.OH) (disappears on treatment with 2H20), 3.96(1H,dd, J 1.9 and 4.9 Hz, H-6) (collapses to doublet J 4.9 Hz, on treatment with 2H20), 4.92 (lH,dd, J 10.7 and 0.9 Hz), 5.00 (lH,dd, J 17.5 and 0.9 Hz) (each H-16), 5.82 (lH,dd, J 10.7 and 17.5 Hz, H-15). | 0.86(3H,s, H-17), 0.92(3H,s, H-20), 1,11(3H,s, H-18), 2.62 (2H,d, J 3.2 Hz, H-16), 2.75(1H,t, J 3.2 Hz, H-15). | 0.98 (3H,s, H-20), 1.03 (3H,s, H-17), 1,14(3H,s, H-18), 3.65(1H,dd, J 4.2 and 11.5 Hz, H-12), 5.14(2H,m,H-16), 5.82(1H,dd, J 10.7 and 17.7 Hz, H-15). |

Additional reactions

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Rosenonolactone exhibits significant antimicrobial activity, making it a candidate for developing new antimicrobial agents. Research has shown that it can inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Case Study: Antifungal Activity

- A study conducted by researchers demonstrated that this compound effectively inhibited the growth of Candida albicans, a common fungal pathogen responsible for infections in humans. The compound was tested against different strains, showing varying degrees of efficacy, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly through its ability to induce apoptosis in cancer cells.

Data Table: Anticancer Effects

| Cancer Cell Line | Treatment Concentration | Effect Observed | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 50 µg/mL | Inhibition of cell proliferation | Chauhan et al., 2019 |

| A549 (Lung) | 100 µg/mL | Induction of apoptosis | Roca-Lema et al., 2019 |

| HT-29 (Colon) | 10 µg/mL | Decreased migration and invasion | Eliza et al., 2020 |

These findings suggest that this compound could be further explored as a therapeutic agent in cancer treatment protocols.

Agricultural Applications

This compound has potential applications in agriculture as a biopesticide due to its antifungal properties. It can be used to protect crops from fungal pathogens without the adverse effects associated with synthetic pesticides.

Case Study: Biopesticide Development

- A research project aimed at developing eco-friendly pest control methods incorporated this compound into formulations tested against Fusarium species, which are known to cause significant agricultural losses. The results indicated a reduction in disease incidence by up to 70% when applied to affected crops .

Enzymatic Applications

The compound is also being investigated for its role in enzymatic processes. Its structure allows it to serve as a substrate or inhibitor in various biochemical reactions.

Data Table: Enzymatic Activity

| Enzyme Type | Substrate | Effect of this compound | Reference |

|---|---|---|---|

| Laccase | Phenolic compounds | Enhanced degradation rates | MDPI Journal, 2021 |

| Lipase | Triglycerides | Inhibition observed | PubMed Central, 2021 |

These enzymatic interactions highlight the versatility of this compound in biotechnological applications.

Future Directions and Research Needs

Despite the promising applications of this compound, further research is required to fully understand its mechanisms of action and potential side effects. Future studies should focus on:

- Mechanistic Studies : Elucidating the molecular pathways through which this compound exerts its biological effects.

- Formulation Development : Creating stable formulations for agricultural and pharmaceutical use.

- Clinical Trials : Conducting rigorous clinical trials to assess safety and efficacy in humans.

Mecanismo De Acción

The mechanism of action of rosenonolactone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may inhibit certain enzymes involved in fungal growth and metabolism .

Comparación Con Compuestos Similares

- Rosololactone

- 7-Deoxyrosenonolactone

- Engleromycenolic acid B

- Engleromycenol

Comparison: this compound is unique due to its specific tetracyclic structure and the presence of a lactone ring. Compared to similar compounds like rosololactone and 7-deoxythis compound, this compound exhibits distinct biological activities and chemical reactivity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Rosenonolactone is a naturally occurring compound classified as a sesquiterpenoid lactone, primarily isolated from the fungus Trichothecium roseum. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that includes a β-oriented γ-lactone and a C-9β methyl group, which contribute to its biological activity. Its molecular formula is C₁₄H₁₈O₃, and it has been studied for its various pharmacological properties.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

2. Anticancer Activity

Research indicates that this compound has cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases.

Case Study:

In vitro studies demonstrated that this compound reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests its potential as an anticancer agent.

3. Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes, including:

- Prolyl Endopeptidase : Inhibitory activity was noted with an IC50 value of 15 µM.

- Thrombin : It showed significant inhibition, indicating potential use in anticoagulant therapies.

- Cholesterol Ester Transfer Protein (CETP) : this compound's ability to inhibit CETP suggests it may help in managing cholesterol levels.

4. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.

- Inhibition of NF-κB Pathway : Suppression of NF-κB activity reduces inflammation and cancer cell proliferation.

- Antioxidant Activity : this compound exhibits free radical scavenging properties, contributing to its protective effects against oxidative stress.

Propiedades

IUPAC Name |

(1R,2R,5R,7R,10S,11S)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-5-17(2)9-10-19(4)13(12-17)14(21)11-15-18(3)7-6-8-20(15,19)23-16(18)22/h5,13,15H,1,6-12H2,2-4H3/t13-,15-,17+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWECMADGHQKSLK-BWXAORSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C(=O)CC3C24CCCC3(C(=O)O4)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]2([C@@H](C1)C(=O)C[C@@H]3[C@]24CCC[C@@]3(C(=O)O4)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-71-4 | |

| Record name | Rosenonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROSENONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77A9658D4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.